Cas no 30657-78-4 ((3S,11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-methyl-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3-hydroxytetradecanoic acid)
![(3S,11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-methyl-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3-hydroxytetradecanoic acid structure](https://it.kuujia.com/scimg/cas/30657-78-4x500.png)
30657-78-4 structure
Nome del prodotto:(3S,11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-methyl-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3-hydroxytetradecanoic acid
Numero CAS:30657-78-4
MF:C50H88O30
MW:1169.21574020386
CID:310777
(3S,11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-methyl-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3-hydroxytetradecanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tetradecanoic acid,11-[(O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-6-deoxy-b-D-glucopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®6)-O-[6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®2)]-b-D-glucopyranosyl)oxy]-3-hydroxy- (8CI,9CI)
- Pharbiticacid D
- Pharbitic acid D
- (3S,11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6R)-3,5-Dihydr
- (3S,11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-methyl-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3-hydroxytetradecanoic acid
-
- Inchi: 1S/C50H88O30/c1-6-12-23(14-11-9-7-8-10-13-22(52)15-26(53)54)74-49-43(35(63)31(59)25(76-49)17-69-45-37(65)32(60)27(55)18(2)70-45)80-50-44(34(62)30(58)24(16-51)75-50)79-47-39(67)36(64)41(21(5)73-47)77-48-40(68)42(29(57)20(4)72-48)78-46-38(66)33(61)28(56)19(3)71-46/h18-25,27-52,55-68H,6-17H2,1-5H3,(H,53,54)/t18-,19-,20+,21-,22-,23-,24+,25+,27-,28-,29+,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43+,44+,45+,46-,47-,48-,49+,50-/m0/s1
- Chiave InChI: BDRSIIATOXLDQS-FFPJSITRSA-N
- Sorrisi: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C)O1)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)[C@@H]1[C@H]([C@@H]([C@@H](CO)O[C@H]1O[C@H]1[C@H](O[C@@H](CCC)CCCCCCC[C@@H](CC(=O)O)O)O[C@H](CO[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@H]([C@@H]1O)O)O)O
Proprietà calcolate
- Massa esatta: 1168.536
- Massa monoisotopica: 1168.536
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 17
- Conta accettatore di obbligazioni idrogeno: 30
- Conta atomi pesanti: 80
- Conta legami ruotabili: 26
- Complessità: 1830
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 32
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 472
(3S,11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-methyl-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3-hydroxytetradecanoic acid Letteratura correlata
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
30657-78-4 ((3S,11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-methyl-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3-hydroxytetradecanoic acid) Prodotti correlati
- 1261967-66-1(2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid)
- 1807000-95-8(Methyl 3-(chloromethyl)-5-cyano-6-(difluoromethyl)pyridine-2-carboxylate)
- 1072944-17-2((2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid)
- 899760-87-3(N-(4-chlorophenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1511608-95-9(Benzenemethanol, α-(2-amino-1-methylethyl)-3-methyl-)
- 312924-34-8(4-tert-butyl-N-(2-methoxyphenyl)benzene-1-sulfonamide)
- 1021264-64-1(N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide)
- 1443341-23-8(1-1-(4-methoxy-3,5-dimethylphenyl)cyclopropylethan-1-ol)
- 2172480-86-1(5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbothioamide)
- 2679926-09-9(methyl (2S)-2-amino-3-{bicyclo1.1.1pentan-1-yl}propanoate)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
